3-Aminoisoquinoline-5-carbonitrile

Physicochemical profiling Drug-likeness Scaffold selection

3-Aminoisoquinoline-5-carbonitrile (CAS 1337882-16-2) is a heterocyclic building block featuring an amino group at the 3-position and a carbonitrile group at the 5-position of the isoquinoline core. This dual-functionalization renders the compound a versatile synthetic intermediate for constructing diverse polycyclic frameworks, particularly those relevant to phosphodiesterase (PDE) and kinase inhibitor programs.

Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
CAS No. 1337882-16-2
Cat. No. B11915102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminoisoquinoline-5-carbonitrile
CAS1337882-16-2
Molecular FormulaC10H7N3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(C=C2C(=C1)C#N)N
InChIInChI=1S/C10H7N3/c11-5-7-2-1-3-8-6-13-10(12)4-9(7)8/h1-4,6H,(H2,12,13)
InChIKeyVJVWVPFLMISDEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminoisoquinoline-5-carbonitrile CAS 1337882-16-2: A Dual-Functionalized Isoquinoline Scaffold for Targeted Heterocyclic Synthesis


3-Aminoisoquinoline-5-carbonitrile (CAS 1337882-16-2) is a heterocyclic building block featuring an amino group at the 3-position and a carbonitrile group at the 5-position of the isoquinoline core . This dual-functionalization renders the compound a versatile synthetic intermediate for constructing diverse polycyclic frameworks, particularly those relevant to phosphodiesterase (PDE) and kinase inhibitor programs [1]. The rigidity of the isoquinoline ring (zero rotatable bonds) and the orthogonal reactivity of the amino and nitrile groups enable regioselective derivatization strategies that are inaccessible with simpler monofunctional isoquinoline analogs.

Positional Isomerism and Functional Group Complementarity: Why 3-Aminoisoquinoline-5-carbonitrile Cannot Be Replaced by Generic Isoquinoline Analogs


The specific placement of the amino group at C-3 and the nitrile group at C-5 on the isoquinoline ring is not electronically or stereoelectronically equivalent to other substitution patterns. In PDE4B inhibitor programs, small structural changes in the 3-aminoisoquinoline scaffold have been shown to shift selectivity between PDE4 isoforms and significantly alter cellular potency in KRAS-mutant vs. wild-type colorectal cancer cell lines [1]. Replacing 3-aminoisoquinoline-5-carbonitrile with isoquinoline-5-carbonitrile (lacking the 3-amino group) or with 3-aminoisoquinoline (lacking the 5-carbonitrile) removes either a hydrogen-bond donor or an acceptor, thereby disrupting the dual binding motif that defines the scaffold‘s recognition profile . The quantitative physicochemical differences documented in Section 3 further support that generic substitution introduces uncontrolled variability in logP, polar surface area, and hydrogen-bonding capacity.

Quantitative Differentiation Evidence for 3-Aminoisoquinoline-5-carbonitrile vs. Closest Structural Analogs


LogP and Topological Polar Surface Area (TPSA) Comparison with Isoquinoline-5-carbonitrile and 3-Aminoisoquinoline

3-Aminoisoquinoline-5-carbonitrile (1) exhibits an experimentally predicted logP of 1.69 and a TPSA of 62.7 Ų . Isoquinoline-5-carbonitrile (2), which lacks the 3-amino group, has a logP of 1.39 and TPSA of 36.7 Ų . 3-Aminoisoquinoline (3), which lacks the 5-carbonitrile, has a logP of 2.40 and TPSA of 38.9 Ų [1]. The target compound thus occupies a distinct intermediate lipophilicity space while offering a TPSA that is approximately 70% higher than either comparator, reflecting the contribution of both polar functional groups.

Physicochemical profiling Drug-likeness Scaffold selection

Hydrogen-Bond Donor/Acceptor Profile: Unique Bidentate Binding Motif Relative to Monofunctional Analogs

3-Aminoisoquinoline-5-carbonitrile features 1 hydrogen-bond donor (HBD) and 3 hydrogen-bond acceptors (HBA) . Isoquinoline-5-carbonitrile offers 0 HBD and 2 HBA . 3-Aminoisoquinoline offers 1 HBD and 2 HBA [1]. The target compound uniquely provides an additional HBA via the nitrile nitrogen while retaining the amino HBD, enabling potential bidentate or bifurcated hydrogen-bond interactions with protein targets that are sterically and electronically inaccessible to either comparator alone.

Molecular recognition Fragment-based drug design Kinase hinge binding

Commercial Purity and Batch-to-Batch Analytical Certification: Availability of Verified 98% Purity Material

3-Aminoisoquinoline-5-carbonitrile is commercially available at a standard purity of 98% with accompanying batch-specific analytical certifications (NMR, HPLC, GC) from multiple vendors . Isoquinoline-5-carbonitrile is commonly supplied at 95% purity . Higher initial purity reduces the need for pre-use purification, ensuring more reliable starting material performance in multistep synthetic sequences and minimizing contamination of sensitive biological assays.

Procurement quality Analytical validation Reproducibility

Validated PDE4B Inhibitory Scaffold: Class-Level Evidence from 3-Aminoisoquinoline Congeners

3-Aminoisoquinoline congeners have been identified as selective PDE4B inhibitors through molecular docking and phenotypic screening on HKe3-KRAS colorectal cancer cell lines. Compound 089 (a 1-substituted 3-aminoisoquinoline) demonstrated PDE4B IC50 = 2.5 μM, HCT-116 GI50 = 0.53 μM, and KRAS-mutant-selective cytotoxicity [1]. While 3-aminoisoquinoline-5-carbonitrile has not been directly tested, the conserved 3-aminoisoquinoline core and the additional 5-carbonitrile substituent position it as a logical candidate for further SAR exploration within this validated chemotype.

PDE4B inhibition KRAS-mutant cancer Phenotypic screening

Synthetic Accessibility: High-Yield Cyclocondensation Route Documented for 3-Aminoisoquinoline Derivatives

A general patent method for 3-aminoisoquinoline derivatives, including those with aryl and cyano substituents, describes acid-catalyzed cyclocondensation of phenylacetic acid nitriles yielding end products in 72–87.5% isolated yield [1]. This established route ensures scalable and cost-effective supply of the core scaffold, distinguishing it from less synthetically tractable isoquinoline analogs that require specialized or low-yielding protocols.

Synthetic methodology Process chemistry Building-block supply

Recommended Procurement-Driven Application Scenarios for 3-Aminoisoquinoline-5-carbonitrile


Late-Stage Diversification of PDE4B Inhibitor Leads for KRAS-Mutant Colorectal Cancer

3-Aminoisoquinoline-5-carbonitrile serves as a ready-to-derivatize core for generating focused libraries of PDE4B inhibitors. The validated PDE4B inhibitory activity of 3-aminoisoquinoline congeners (IC50 = 2.5 μM for compound 089 against PDE4B; HCT-116 GI50 = 0.53 μM) [1] provides a strong rationale for using this scaffold. The 3-amino group can be acylated, alkylated, or coupled via Buchwald-Hartwig amination, while the 5-carbonitrile can be converted to amidines, tetrazoles, or carboxamides, enabling rapid exploration of structure-activity relationships around the conserved isoquinoline core.

Fragment-Based Drug Discovery (FBDD) Campaigns Targeting Kinase ATP-Binding Sites

With a molecular weight of 169.18 Da, 1 HBD, 3 HBA, and a TPSA of 62.7 Ų , 3-aminoisoquinoline-5-carbonitrile meets the physicochemical criteria for a fragment-sized probe (MW < 250, logP < 3.5). The dual amino-nitrile functionalization provides a bidentate hydrogen-bonding motif reminiscent of kinase hinge-binding fragments. Incorporation into fragment libraries enables screening against kinase panels where dual donor-acceptor interactions are required for initial hit identification.

Synthesis of Cyanoisoquinoline-Based HIF Prolyl Hydroxylase Inhibitor Analogs

Cyanoisoquinoline compounds have been patented as hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors for anemia and ischemia-related conditions [2]. 3-Aminoisoquinoline-5-carbonitrile provides a synthetically accessible entry point into this chemotype, where the 5-carbonitrile is known to be critical for target engagement and the 3-amino group offers a vector for further optimization. The compound‘s commercial availability at 98% purity with analytical certification ensures reproducibility in multi-step medicinal chemistry syntheses.

Scaffold for Diversity-Oriented Synthesis of Polyheterocyclic Libraries

The orthogonal reactivity of the 3-amino and 5-carbonitrile groups enables chemoselective transformations that are not possible with monofunctional isoquinoline analogs. The amino group can undergo diazotization, reductive amination, or metal-catalyzed cross-coupling, while the nitrile can participate in [3+2] cycloadditions, Pinner reactions, or reduction to the corresponding amine. This dual reactivity profile, supported by a high-yielding synthetic route (72–87.5%) [3], makes the compound an efficient branching point for generating structurally diverse compound collections in a minimal number of synthetic steps.

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